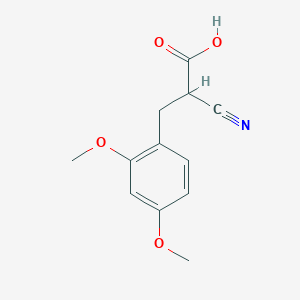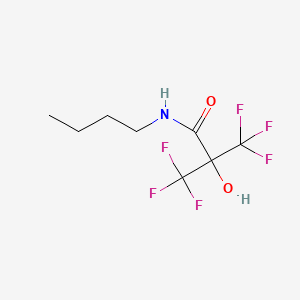
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the use of radical trifluoromethylation, where trifluoromethyl groups are introduced into the molecule through radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of cobalt-dependent amidase enzymes, which have been shown to efficiently catalyze the synthesis of trifluoromethylated compounds . These enzymes exhibit high substrate tolerance, specific activity, and thermostability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for trifluoromethylation, cobalt ions for enzymatic catalysis, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include enantiomerically pure trifluoromethylated compounds, which are valuable intermediates for pharmaceutical synthesis .
Scientific Research Applications
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions . The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl derivatives
Uniqueness
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide stands out due to its unique combination of trifluoromethyl groups and a butyl chain, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C8H11F6NO2 |
|---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H11F6NO2/c1-2-3-4-15-5(16)6(17,7(9,10)11)8(12,13)14/h17H,2-4H2,1H3,(H,15,16) |
InChI Key |
BXWYOXXZMKITKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11718721.png)
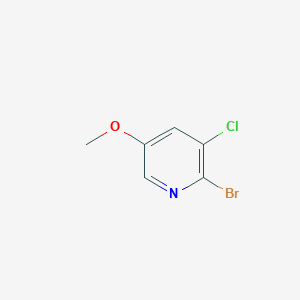
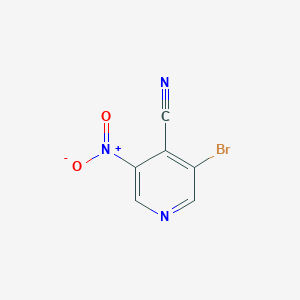
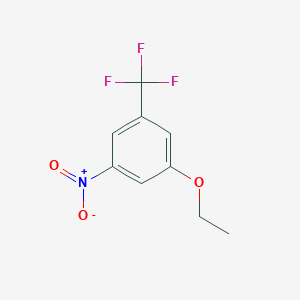
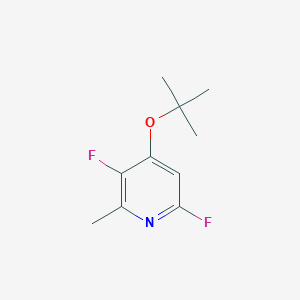
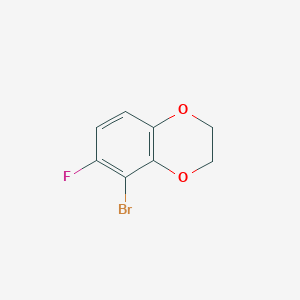
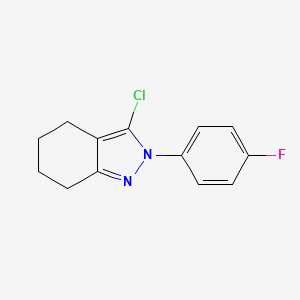
![(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11718747.png)

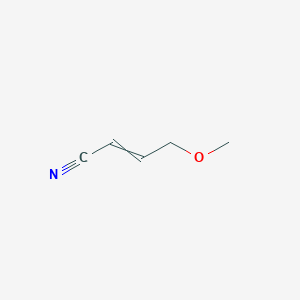
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11718764.png)
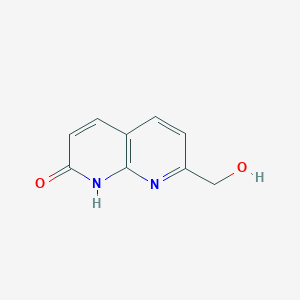
![2-[2-(hydroxymethyl)phenyl]acetic Acid](/img/structure/B11718780.png)
